molecular formula C21H13ClN4O B11059863 5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one

Cat. No.: B11059863
M. Wt: 372.8 g/mol
InChI Key: XUXJYUHYIYHQRB-UHFFFAOYSA-N
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Description

5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is a complex heterocyclic compound that features a spirocyclic structure. This compound is part of the benzimidazoquinazoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)aniline with isatins in the presence of iodine as a Lewis acid catalyst. The reaction is carried out in an ionic liquid, such as 1-butyl-3-methylimidazolium bromide, at 50°C. This method provides high yields of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can yield various benzimidazole derivatives.

Scientific Research Applications

5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in treating diseases such as cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pantoprazole: A benzimidazole derivative used as a proton-pump inhibitor.

    Mizolastine: Another benzimidazole derivative used for treating allergies.

    Gefitinib and Erlotinib: Quinazoline drugs used in cancer treatment.

Uniqueness

5’-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H13ClN4O

Molecular Weight

372.8 g/mol

IUPAC Name

5-chlorospiro[1H-indole-3,6'-5H-benzimidazolo[1,2-c]quinazoline]-2-one

InChI

InChI=1S/C21H13ClN4O/c22-12-9-10-16-14(11-12)21(20(27)24-16)25-15-6-2-1-5-13(15)19-23-17-7-3-4-8-18(17)26(19)21/h1-11,25H,(H,24,27)

InChI Key

XUXJYUHYIYHQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C5(N2)C6=C(C=CC(=C6)Cl)NC5=O

Origin of Product

United States

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